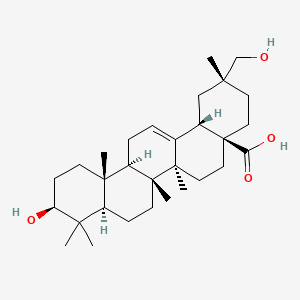

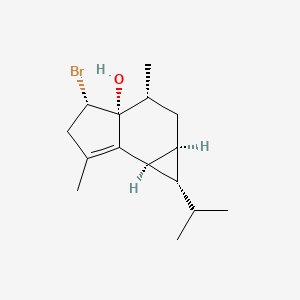

![molecular formula C17H15NO3 B1259111 [5-(benzyloxy)-1H-indol-1-yl]acetic acid CAS No. 374818-88-9](/img/structure/B1259111.png)

[5-(benzyloxy)-1H-indol-1-yl]acetic acid

Vue d'ensemble

Description

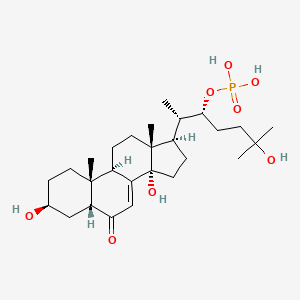

“[5-(benzyloxy)-1H-indol-1-yl]acetic acid” is a compound with the CAS Number: 374818-88-9 and a molecular weight of 281.31 . It has been assessed for inhibition of aldose reductase and its ability to interfere with PPARγ .

Molecular Structure Analysis

The linear formula of “[5-(benzyloxy)-1H-indol-1-yl]acetic acid” is C17H15NO3 . The InChI code is 1S/C17H15NO3/c19-17(20)11-18-9-8-14-10-15(6-7-16(14)18)21-12-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,19,20) and the InChI key is UBNHOGJXPXHSPR-UHFFFAOYSA-N .Applications De Recherche Scientifique

Aldose Reductase Inhibition

This compound has been evaluated for its efficacy as an aldose reductase inhibitor . Aldose reductase is an enzyme involved in the diabetic complications pathway, and its inhibition is crucial for managing conditions like diabetic neuropathy. The compound exhibits inhibition with IC50 values in the submicromolar range for rat enzymes and low micromolar range for human enzymes . This suggests its potential utility in developing treatments for diabetes-related complications.

PPARγ Ligand Activity

[5-(Benzyloxy)-1H-indol-1-yl]acetic acid has been found to act as a ligand for PPARγ , a receptor that plays a significant role in the regulation of metabolism and inflammation. Although the activity was relatively low, this indicates possible applications in modulating metabolic pathways, which could be beneficial for metabolic syndrome and related disorders.

Sorbitol Accumulation Prevention

In isolated rat lenses, this compound significantly inhibited the accumulation of sorbitol . Excess sorbitol in tissues is a concern in diabetes, as it can lead to cell damage. Therefore, the compound’s ability to prevent sorbitol accumulation could be valuable in researching diabetic retinopathy and other ocular conditions associated with diabetes.

Molecular Docking Studies

The compound’s interactions within the aldose reductase binding site have been explored through molecular docking simulations . This application is crucial for understanding the molecular basis of enzyme inhibition and can aid in the design of more potent inhibitors for therapeutic use.

Proteomics Research

[5-(Benzyloxy)-1H-indol-1-yl]acetic acid is used in proteomics research for the synthesis of various compounds . Its utility in creating complex molecules can be instrumental in studying protein interactions and functions, which is a fundamental aspect of cellular biology.

Synthesis of Chiral Glycolates

The compound may be utilized in the synthesis of chiral glycolates , which are valuable in creating enantiomerically pure pharmaceuticals. This application is significant in drug development, where the chirality of a drug can affect its efficacy and safety.

Ligand in Metal Complexes

It serves as a ligand in the preparation of metal complexes . Such complexes have diverse applications, including catalysis, material science, and as models for biological systems.

Orientations Futures

“[5-(benzyloxy)-1H-indol-1-yl]acetic acid” is suggested as a promising lead-like scaffold for agents with the potential to interfere with multiple targets in diabetes . Its ability to inhibit aldose reductase and interfere with PPARγ suggests potential applications in the treatment of diabetes and its complications .

Propriétés

IUPAC Name |

2-(5-phenylmethoxyindol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-17(20)11-18-9-8-14-10-15(6-7-16(14)18)21-12-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNHOGJXPXHSPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(benzyloxy)-1H-indol-1-yl]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

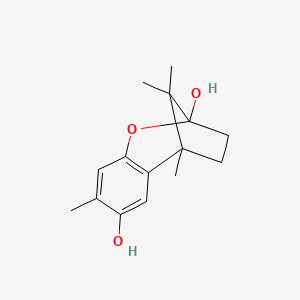

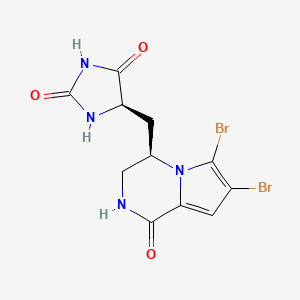

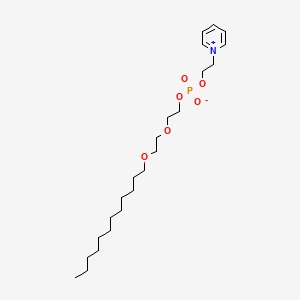

![2-[(2'R,8R,8As)-2',4,4,7,8a-pentamethylspiro[2,3,4a,5-tetrahydro-1H-naphthalene-8,5'-oxolane]-2'-yl]acetic acid](/img/structure/B1259041.png)

![(8R,9R,10S,13S,14S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1259044.png)